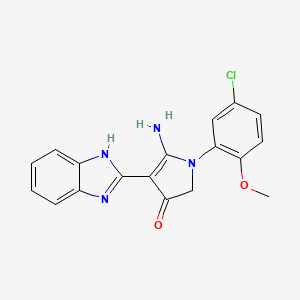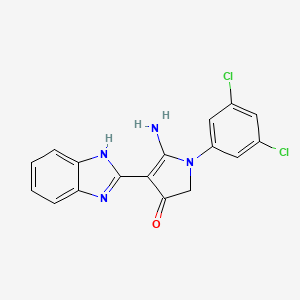
5-amino-4-(1H-benzimidazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-2H-pyrrol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-4-(1H-benzimidazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-2H-pyrrol-3-one is a complex organic compound that features a benzimidazole ring, a pyrrolone ring, and a chlorinated methoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Formation of the pyrrolone ring: This step might involve cyclization reactions using appropriate starting materials such as amino acids or their derivatives.
Introduction of the chlorinated methoxyphenyl group: This can be done through electrophilic aromatic substitution reactions using chlorinated methoxybenzene derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Choosing solvents that favor the desired reaction pathway.
Temperature and Pressure: Controlling these parameters to optimize the reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the amino group or the benzimidazole ring.
Reduction: Reduction reactions might target the nitro or carbonyl groups if present.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Compounds with similar structures are often studied for their ability to inhibit specific enzymes.
Medicine
Drug Development: The compound might be investigated for its potential as a therapeutic agent in treating diseases such as cancer or infections.
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-2H-pyrrol-3-one would depend on its specific biological target. Generally, such compounds might:
Bind to Enzymes: Inhibiting their activity by binding to the active site.
Interact with DNA: Intercalating between DNA bases and disrupting replication or transcription.
Modulate Receptors: Acting as agonists or antagonists at specific receptors.
相似化合物的比较
Similar Compounds
- 5-amino-1-(4-chlorophenyl)-4-(1H-benzimidazol-2-yl)-2H-pyrrol-3-one
- 5-amino-4-(1H-benzimidazol-2-yl)-1-(3,4-dichlorophenyl)-2H-pyrrol-3-one
Uniqueness
The uniqueness of 5-amino-4-(1H-benzimidazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-2H-pyrrol-3-one lies in its specific substitution pattern, which might confer unique biological activities or chemical reactivity compared to its analogs.
属性
IUPAC Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-2H-pyrrol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-25-15-7-6-10(19)8-13(15)23-9-14(24)16(17(23)20)18-21-11-4-2-3-5-12(11)22-18/h2-8H,9,20H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUBDESRRZNSTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-amino-4-(1H-benzimidazol-2-yl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-2H-pyrrol-3-one](/img/structure/B7758999.png)








